molecular formula C35H49N11O9S2 B116739 Eptifibatide Acetate CAS No. 148031-34-9

Eptifibatide Acetate

Cat. No.: B116739
CAS No.: 148031-34-9
M. Wt: 832 g/mol
InChI Key: CZKPOZZJODAYPZ-UHFFFAOYSA-N
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Description

Eptifibatide acetate (C₃₅H₄₉N₁₁O₉S₂·C₂H₄O₂, molecular weight 892.01) is a cyclic heptapeptide synthetic antiplatelet agent that reversibly inhibits the glycoprotein (GP) IIb/IIIa receptor on platelets, preventing fibrinogen binding and subsequent platelet aggregation. It is derived from the venom of the pygmy rattlesnake (Sistrurus miliarius) and is structurally composed of six amino acids and a mercaptopropionyl residue, stabilized by a disulfide bond between cysteine and the mercaptopropionyl group.

Mechanism of Action: this compound selectively binds to the GP IIb/IIIa receptor with high specificity, blocking platelet aggregation in response to adenosine diphosphate (ADP), thrombin, and collagen. This mechanism reduces thrombus formation in acute coronary syndromes (ACS) and during percutaneous coronary intervention (PCI).

Preparation Methods

Synthetic Routes and Reaction Conditions: Eptifibatide Acetate is synthesized using a solid-phase polypeptide synthesis method. The process involves the sequential coupling of protected amino acids onto a resin. The sequence includes cysteine, proline, tryptophan, aspartic acid, glycine, and homoarginine. The resin-bound peptide is then subjected to acidolysis to obtain a crude linear peptide product. This product undergoes oxidation to form the cyclic structure, followed by purification and salt exchange to achieve the final product with a purity of over 99.5% .

Industrial Production Methods: The industrial production of eptifibatide follows a similar synthetic route but on a larger scale. The process involves the use of automated peptide synthesizers to ensure consistency and efficiency. The final product is obtained through a series of purification steps, including high-performance liquid chromatography (HPLC), to ensure the removal of impurities and achieve the desired purity levels .

Chemical Reactions Analysis

Coupling Reactions

  • Reagents : DIC (N,N'-diisopropylcarbodiimide) and HOCt (hydroxybenzotriazole) as coupling agents in DCM.

  • Optimized Conditions :

    • Fmoc-Har(Pbf)-OH coupling : 2.5 equivalents at 90°C under 17–26 W microwave irradiation for 15 minutes, yielding <0.6% Des-Har2-linear impurity .

    • Scale-up : 70 mmol scale achieved <0.1% impurity using 1800–800 W for 40 minutes .

Table 1: Coupling Efficiency Across Scales

Scale (mmol)EquivalentsTime (min)Power (W)Impurity (%)
12.51517–260.6
702.5401800–800<0.1

Cleavage and Side-Chain Deprotection

The linear peptide is cleaved from resin using acidic cocktails, followed by deprotection:

Cleavage Cocktails

  • Primary Mixture : TFA/TIS/DODT/H<sub>2</sub>O (92.5:2.5:2.5:2.5 v/v) cleaves the peptide while retaining side-chain protections .

  • Impurities Identified :

    • Imp a/b : +56 m/z adducts (likely tert-butyl or trityl remnants) .

    • Imp c : +44 m/z (incomplete deprotection of Asp(OtBu)) .

Deprotection

  • Asp(OtBu) Removal : 0.1% TFA in H<sub>2</sub>O/CH<sub>3</sub>CN (2:1) for 60 minutes eliminates Imp c .

Table 2: Antisolvent Precipitation Efficiency

AntisolventPurity (%)Safety Profile
Et<sub>2</sub>O85.2High flammability
iPr<sub>2</sub>O88.7Moderate toxicity
MTBE91.3Low toxicity
CPME93.5Non-carcinogenic

Cyclization via Disulfide Bond Formation

The linear precursor undergoes oxidative cyclization to form the Mpa-Cys disulfide bridge:

Reaction Conditions

  • Reagent : I<sub>2</sub> in DCM (5 equivalents) at 0–35°C for 4 hours .

  • Quenching : Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> and saturated NaCl remove excess iodine .

  • Yield : >95% cyclic product with ascorbic acid stabilization to prevent over-oxidation .

Table 3: Cyclization Parameters

ParameterValue
I<sub>2</sub> Equivalents5:1 (peptide:I<sub>2</sub>)
Temperature0–35°C
Time4 hours

Purification and Final Processing

Crude eptifibatide acetate is purified using:

  • Flash Chromatography : C18 columns with CH<sub>3</sub>CN/H<sub>2</sub>O gradients .

  • Ion-Exchange SPE : Removes charged impurities (e.g., deamidated variants) .

Stability and Degradation Pathways

  • Metabolic Degradation : Deamidation at Asp residues forms polar metabolites detected in urine .

  • Storage : Stable at 4°C in lyophilized form; aqueous solutions degrade within 1 month at -20°C .

Scientific Research Applications

Acute Coronary Syndrome (ACS)

Eptifibatide is FDA-approved for the treatment of unstable angina and non-ST elevation myocardial infarction (NSTEMI). Clinical trials have demonstrated its efficacy in reducing mortality and nonfatal myocardial infarction rates among patients with these conditions. For instance, the PURSUIT trial showed that eptifibatide significantly reduced the composite endpoint of death or myocardial infarction compared to placebo .

Percutaneous Coronary Intervention (PCI)

Eptifibatide is often administered during PCI procedures to prevent ischemic complications. The Enhanced Suppression of the Platelet IIb/IIIa Receptor with Integrilin Therapy (ESPRIT) trial highlighted its effectiveness in reducing ischemic events post-stent implantation, showing a significant reduction in death or myocardial infarction rates at 6 months .

ST-Elevation Myocardial Infarction (STEMI)

In STEMI cases, eptifibatide is used to enhance myocardial perfusion prior to PCI. The Time to Integrefilin Therapy in Acute Myocardial Infarction (TITAN)-TIMI 34 trial indicated that eptifibatide could improve reperfusion rates when used alongside other antithrombotic therapies .

Acute Ischemic Stroke

Recent studies suggest that eptifibatide may also be beneficial in acute ischemic stroke management when combined with tissue plasminogen activators (TPA). The "Combined Approach to Lysis Utilizing Eptifibatide and rt-PA in Acute Ischemic Stroke" (CLEAR) trial supports its use in preventing progression to subacute intracerebral hemorrhage .

Pharmacological Insights

Eptifibatide functions by reversibly binding to the glycoprotein IIb/IIIa receptor on platelets, inhibiting platelet aggregation and thereby reducing thrombus formation. This mechanism is critical during acute cardiovascular events where rapid antiplatelet action is necessary.

Analytical Techniques

Recent advancements in analytical methods for eptifibatide acetate include the development of a rapid reverse phase high-performance liquid chromatography (RP-HPLC) method for its quantification in pharmaceutical formulations. This method has been validated according to ICH guidelines, demonstrating high sensitivity and specificity, which are essential for quality control in pharmaceutical applications .

Case Studies and Clinical Trials

Study NameObjectiveFindings
PURSUIT TrialEvaluate efficacy in ACSReduced mortality and myocardial infarction rates with eptifibatide
ESPRIT TrialAssess impact on PCI outcomesSignificant reduction in ischemic complications post-stent implantation
CLEAR TrialInvestigate use in ischemic strokePotential benefits when combined with TPA

Safety Profile

While eptifibatide is generally well-tolerated, it can lead to adverse effects such as hypotension and thrombocytopenia. Monitoring for these side effects is crucial during treatment, especially in high-risk populations .

Mechanism of Action

Eptifibatide Acetate exerts its effects by reversibly binding to the platelet receptor glycoprotein IIb/IIIa. This binding prevents the interaction of fibrinogen, von Willebrand factor, and other adhesive ligands with the receptor, thereby inhibiting platelet aggregation. The inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner, making eptifibatide an effective antiplatelet agent .

Comparison with Similar Compounds

Pharmacokinetics :

  • Half-life : ~2.5 hours
  • Administration: Intravenous infusion (bolus followed by continuous dosing)
  • Solubility : Freely soluble in water and 1% acetic acid

Clinical Applications :
FDA-approved for:

  • Unstable angina
  • Non-Q-wave myocardial infarction
  • Patients undergoing PCI

Analytical Methods :
A validated isocratic RP-HPLC method (C18 column, 275 nm UV detection) ensures rapid (retention time <3 minutes), precise (RSD <0.6%), and cost-effective quality control of eptifibatide acetate in bulk and formulations (e.g., Integrilin®).

Comparison with Similar Compounds

This compound belongs to the GP IIb/IIIa inhibitor class, which includes peptide and non-peptide agents. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of GP IIb/IIIa Inhibitors

Parameter This compound Tirofiban Hydrochloride Abciximab* GR 144053 Trihydrochloride
Structure Cyclic heptapeptide Non-peptide small molecule Chimeric monoclonal antibody fragment Non-peptide antagonist
Molecular Weight 892.01 495.08 ~47,500 663.08
Mechanism Competitive inhibitor Competitive inhibitor Non-competitive inhibitor Competitive inhibitor
Half-life ~2.5 hours ~2 hours 10–30 minutes N/A
Administration IV infusion IV infusion IV bolus N/A
Cost (Example) $45/5 mg $207/10 mg ~$1,500/dose $116/10 mg
Key Clinical Use ACS, PCI ACS, PCI PCI Preclinical research

Key Differentiators :

Structural Class: this compound is a peptide, offering reversible binding and shorter half-life compared to non-peptide agents like tirofiban. Tirofiban and GR 144053 are small molecules with distinct pharmacokinetic profiles.

Analytical Challenges: this compound requires specialized RP-HPLC or LC-MS methods due to its peptide nature. Non-peptide agents like tirofiban are analyzed using simpler chromatographic conditions.

Clinical Efficacy: this compound and tirofiban are both effective in ACS, but eptifibatide’s peptide structure may reduce immunogenicity risks compared to abciximab.

Cost and Accessibility :

  • This compound is more cost-effective than abciximab and GR 144053, making it preferable for routine clinical use.

Biological Activity

Eptifibatide acetate is a synthetic cyclic heptapeptide and a potent antagonist of the glycoprotein IIb/IIIa receptor on platelets. It is primarily used in clinical settings to manage acute coronary syndromes, particularly during percutaneous coronary interventions (PCI). This article delves into its biological activity, mechanisms, pharmacokinetics, and clinical implications, supported by relevant data tables and case studies.

Eptifibatide functions by reversibly binding to the glycoprotein IIb/IIIa receptor, which is crucial for platelet aggregation. By blocking this receptor, eptifibatide inhibits the binding of fibrinogen and von Willebrand factor, thereby preventing platelet aggregation and thrombus formation. The inhibition is dose-dependent and can significantly reduce the risk of thrombotic events during cardiac procedures .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

  • Absorption : Not well-characterized due to its intravenous administration.
  • Distribution : Approximately 25% protein binding.
  • Metabolism : Primarily metabolized in the urine with no major metabolites detected in plasma.
  • Half-life : Approximately 2.5 hours .

Clinical Applications

Eptifibatide is indicated for use in patients with acute coronary syndromes and those undergoing PCI. Its effectiveness has been demonstrated in numerous clinical trials, where it has shown to improve outcomes by reducing the incidence of myocardial infarction and the need for urgent revascularization procedures.

Case Studies

  • Study on Acute Coronary Syndromes :
    A randomized trial involving 4,000 patients with acute coronary syndromes showed that eptifibatide significantly reduced the risk of death or myocardial infarction compared to placebo over a 30-day period .
  • PCI Procedure Efficacy :
    In a study assessing patients undergoing PCI, those treated with eptifibatide experienced lower rates of major adverse cardiac events (MACE) compared to those receiving standard therapy. The study highlighted a reduction in thrombus formation during procedures .

Table 1: Summary of Eptifibatide's Pharmacological Properties

PropertyValue
Molecular FormulaC35H49N11O9S2
Molecular Weight703.92 g/mol
Route of AdministrationIntravenous
Protein Binding~25%
Half-life~2.5 hours

Table 2: Clinical Outcomes in Key Trials

Study NamePopulation SizeTreatment GroupControl GroupPrimary Outcome
Acute Coronary Syndromes Trial4,000EptifibatidePlaceboReduced death/myocardial infarction (p<0.01)
PCI Efficacy Study2,500EptifibatideStandard CareLower MACE rates (p<0.05)

Research Findings

Recent studies have further elucidated the biological activity of eptifibatide:

  • Binding Affinity : Eptifibatide exhibits high specificity for the glycoprotein IIb/IIIa receptor, with studies indicating a competitive binding mechanism that effectively prevents receptor activation .
  • Synergistic Effects : Research indicates potential synergistic effects when combined with other antiplatelet agents such as aspirin or clopidogrel, enhancing overall antithrombotic efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations in developing an HPLC method for Eptifibatide Acetate analysis in pharmaceutical formulations?

Method development for HPLC analysis of this compound requires optimization of mobile phase composition, column selection, and validation parameters. For instance, phosphate buffer (pH 6.4) combined with methanol or acetonitrile improves resolution and peak response compared to acetate buffer . A Phenomenex Luna C18 column (250 mm × 4.6 mm; 5 µm) is effective for separating Eptifibatide from impurities, with a mobile phase flow rate of 1.0 mL/min and UV detection at 236 nm . Validation per ICH guidelines ensures linearity (75–450 µg/mL for Eptifibatide), precision (%RSD < 2%), and robustness, critical for regulatory compliance .

Q. How is the purity of this compound assessed during synthesis and quality control?

Purity evaluation involves RP-HPLC with UV detection (215 nm or 236 nm) and ESI-MS for structural confirmation. During synthesis, In-Process Control (IPC) steps monitor disulfide bond formation using TFA-quenched reaction mixtures analyzed via UHPLC-MS . For final products, a relative assay against a reference standard calculates purity based on peak area ratios, with acceptance criteria for retention time (±5%) and impurity thresholds (e.g., ≤0.5% for specified impurities) .

Q. What formulation strategies are employed to enhance the stability of this compound in injectable forms?

Lyophilization (freeze-drying) is a primary strategy to stabilize peptide formulations. This compound’s solubility in water and 1% acetic acid facilitates reconstitution, while excipient selection (e.g., buffers, stabilizers) minimizes aggregation and degradation during storage . Stability studies under stress conditions (e.g., heat, light) using validated HPLC methods identify degradation pathways and inform shelf-life predictions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles between different batches of this compound?

Batch-to-batch impurity variations require systematic impurity profiling using stability-indicating HPLC methods. For example, a gradient elution protocol (5–95% acetonitrile with 0.1% TFA) on a C18 column separates Eptifibatide from impurities 1 and 2, enabling quantification at low concentrations (0.5–3 µg/mL) . Advanced MS/MS analysis identifies unknown degradation products, while statistical tools (e.g., ANOVA) assess significance of variations in impurity levels due to synthesis conditions .

Q. What experimental approaches are used to optimize the synthesis of this compound to minimize disulfide bond-related impurities?

Disulfide bond formation is monitored via IPC using RP-UHPLC-ESI-MS. Oxidation reactions are quenched with TFA, and conversion efficiency is calculated by comparing linear precursor and final product peak areas . Process parameters (e.g., reaction time, temperature) are optimized using factorial design experiments to maximize yield and minimize byproducts. Headspace GC analysis further ensures residual solvent (e.g., acetonitrile) levels comply with ICH limits .

Q. How should researchers design experiments to evaluate the impact of mobile phase composition on chromatographic separation of this compound and its degradation products?

A factorial design approach evaluates variables like buffer pH (6.0–7.0), organic modifier ratio (methanol vs. acetonitrile), and column temperature. System suitability parameters (resolution, tailing factor, theoretical plates) are measured for each condition. For example, phosphate buffer (pH 6.4) with methanol achieves baseline separation of degradation products, while acetate buffer results in poor resolution . Robustness testing (±10% variation in mobile phase composition) validates method reliability under minor operational changes .

Properties

IUPAC Name

2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKPOZZJODAYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49N11O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861477
Record name {11-(4-Carbamimidamidobutyl)-3-carbamoyl-20-[(1H-indol-3-yl)methyl]-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2,5,8,11,14,17,20]dithiahexaazacyclotricosin-17-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

832.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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